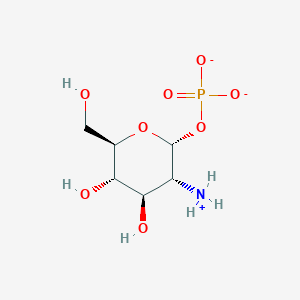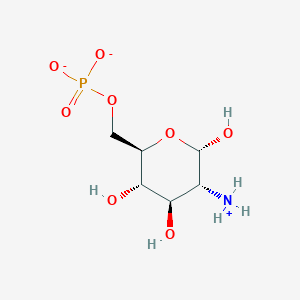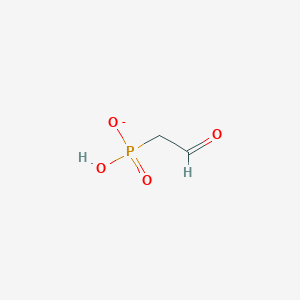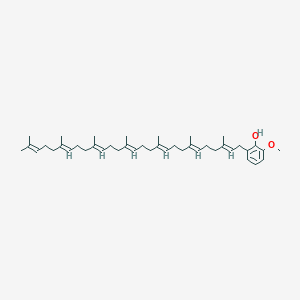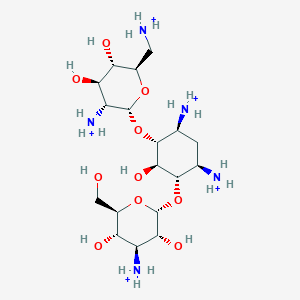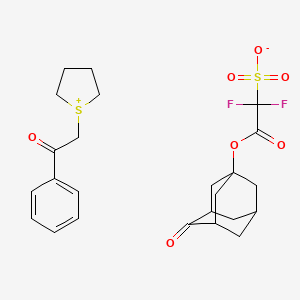
1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate
Descripción general
Descripción
1-(2-oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate is an organic salt. It contains a 1-(2-oxo-2-phenylethyl)tetrahydrothiophenium. It derives from an idramantone.
Aplicaciones Científicas De Investigación
Multi-Electron Transfer Reactions
- This compound is involved in multi-electron transfer reactions, particularly in the context of oxidative polymerization processes. Research has shown that compounds like these can act as catalysts in redox cycles, facilitating electron transfer between different species (Yamamoto et al., 1995).
Synthesis and Reactivity Studies
- It is significant in the synthesis and study of new chemical structures, especially in the formation of complex molecules. Research has delved into the synthesis and reactivity of related compounds, shedding light on their potential applications in chemical synthesis (Ishii et al., 1997).
Cycloaddition Reactions
- This compound is instrumental in cycloaddition reactions. Such compounds have been studied for their role in 1,3-dipolar cycloadditions, contributing to our understanding of reaction mechanisms and the development of new synthetic pathways (Meier et al., 1997).
Electron Transfer Mechanisms
- It plays a role in the study of electron transfer mechanisms. Research in this area has focused on understanding how electron transfer processes occur, particularly in the context of oxidation reactions, which is crucial for developing new chemical processes (Barbieri et al., 2016).
Study of Molecular Conformation
- The compound contributes to studies on molecular conformation. Understanding the conformations of such molecules is important for designing drugs and materials with specific properties (Wolf, 1999).
Polymerization Processes
- It is used in the study of polymerization processes. The compound is instrumental in research on cationic ring-opening polymerization, which is vital for the development of new polymers and materials (Kameshima et al., 2002).
Flame Retardancy in Polymers
- Research has also explored its use in enhancing flame retardancy in polymers. Compounds like these are significant in developing new materials with improved safety profiles (Guo et al., 2013).
Propiedades
Nombre del producto |
1-(2-Oxo-2-phenylethyl)tetrahydrothiophenium 4-oxo-1-adamantyloxycarbonyldifluoromethanesulfonate |
|---|---|
Fórmula molecular |
C24H28F2O7S2 |
Peso molecular |
530.6 g/mol |
Nombre IUPAC |
1,1-difluoro-2-oxo-2-[(4-oxo-1-adamantyl)oxy]ethanesulfonate;1-phenyl-2-(thiolan-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C12H14F2O6S.C12H15OS/c13-12(14,21(17,18)19)10(16)20-11-3-6-1-7(4-11)9(15)8(2-6)5-11;13-12(10-14-8-4-5-9-14)11-6-2-1-3-7-11/h6-8H,1-5H2,(H,17,18,19);1-3,6-7H,4-5,8-10H2/q;+1/p-1 |
Clave InChI |
QXKFBIAIPSRQSQ-UHFFFAOYSA-M |
SMILES canónico |
C1CC[S+](C1)CC(=O)C2=CC=CC=C2.C1C2CC3CC(C2)(CC1C3=O)OC(=O)C(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

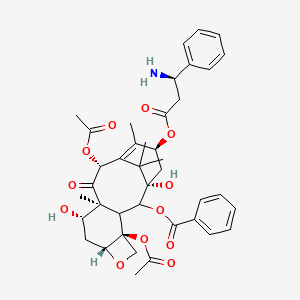
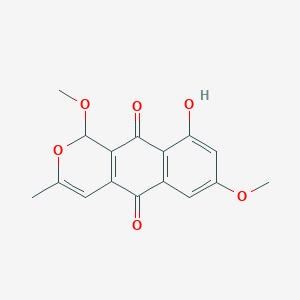
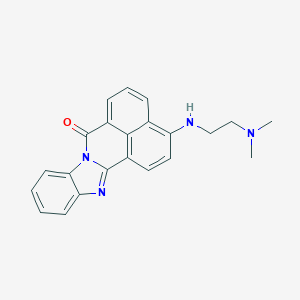
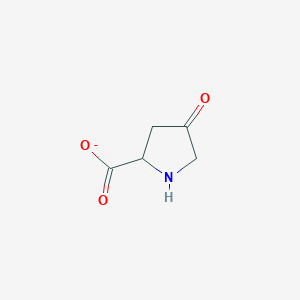
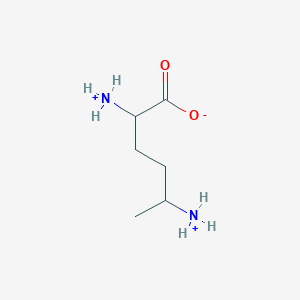
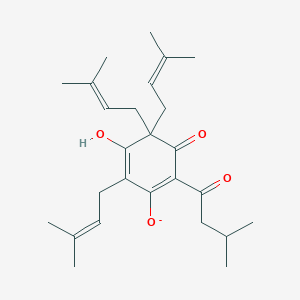
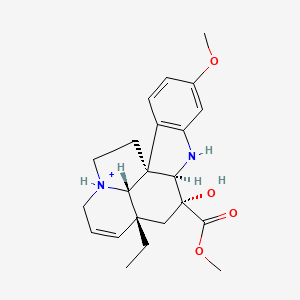
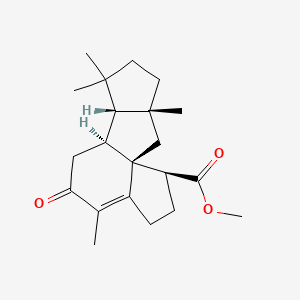
![(2S,3S,4aR,6R,7S,8S,8aR)-6-(hydroxymethyl)-2-(4-methoxyphenyl)-3-methyl-3,4a,6,7,8,8a-hexahydro-2H-pyrano[2,3-b][1,4]dioxine-7,8-diol](/img/structure/B1261293.png)
